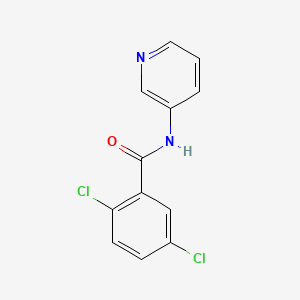

2,5-dichloro-N-(pyridin-3-yl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Synthetic and Medicinal Chemistry

Benzamide, the simplest amide derivative of benzoic acid, and its derivatives are of considerable interest in the pharmaceutical and agrochemical industries. The benzamide functional group is a key structural feature in numerous biologically active molecules. These compounds have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. The stability and synthetic accessibility of the benzamide core make it a versatile building block in the design of new therapeutic agents.

The Role of Pyridine (B92270) Moieties in Modulating Molecular Activity

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in many natural products and synthetic drugs. rsc.org The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions. rsc.org This can significantly affect the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. rsc.org 3-Aminopyridine (B143674), a precursor to the pyridine moiety in the target compound, is known to be a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and has been studied for its own biological activities, including potential neuroprotective effects. smolecule.comguidechem.com

Overview of the 2,5-dichloro-N-(pyridin-3-yl)benzamide Structure and its Research Context

The structure of this compound combines a dichlorinated benzamide with a pyridine ring linked via an amide bond. The two chlorine atoms on the benzene (B151609) ring are expected to significantly influence the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity. While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential areas of scientific interest. Derivatives of 2,5-dichlorobenzoic acid have been investigated for various applications, including as plant growth regulators and fungicides. herts.ac.uk The combination of a dichlorinated benzene ring with the N-pyridylamide scaffold suggests that this compound could be a candidate for investigation in areas such as agrochemicals or medicinal chemistry.

A plausible synthetic route for this compound would involve the reaction of 2,5-dichlorobenzoyl chloride with 3-aminopyridine. This is a standard method for the formation of an amide bond, where the amine group of 3-aminopyridine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

The following table summarizes the key structural components of this compound and their generally recognized significance in chemical and biological contexts.

| Structural Component | General Significance |

| Benzamide Core | A stable and synthetically versatile scaffold found in many biologically active compounds. |

| 2,5-Dichloro Substitution | Increases lipophilicity and can influence metabolic stability and binding interactions. |

| Pyridine Ring | A key heterocyclic moiety in many drugs, influencing solubility and biological target interactions. |

| Amide Linker | A common and stable functional group that connects the benzoyl and pyridyl moieties. |

Given the known activities of related compounds, research into this compound could be directed towards several areas. The following table outlines potential research applications based on the activities of similar chemical structures.

| Potential Research Area | Rationale based on Related Compounds |

| Agrochemicals | Derivatives of dichlorobenzoic acids have shown herbicidal and fungicidal properties. |

| Antimicrobial Agents | Both benzamide and pyridine derivatives have been extensively studied for their antibacterial and antifungal activities. nbinno.com |

| Anticancer Agents | Certain substituted benzamides have demonstrated antiproliferative effects on cancer cell lines. |

| Enzyme Inhibition | The N-pyridylbenzamide scaffold could be designed to interact with the active sites of various enzymes. |

It is important to reiterate that while the structural components of this compound suggest these potential areas of research, there is a lack of specific experimental data for this particular compound in the available scientific literature. Future research would be necessary to elucidate its actual chemical properties and biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-8-3-4-11(14)10(6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCLOQRSJMNSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2,5 Dichloro N Pyridin 3 Yl Benzamide and Its Analogues

Retrosynthetic Analysis and Key Bond Formations

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2,5-dichloro-N-(pyridin-3-yl)benzamide, the primary disconnection occurs at the amide bond (C-N bond), identifying the key precursors.

Figure 1: Retrosynthetic disconnection of this compound, identifying the key synthons and their corresponding synthetic equivalents: 2,5-dichlorobenzoic acid (or its activated form) and 3-aminopyridine (B143674).

The key bond formation is the creation of the amide linkage between the carbonyl carbon of the benzoyl group and the nitrogen atom of the pyridine (B92270) ring.

Amide Coupling Strategies for N-Acylation

The formation of the amide bond, or N-acylation, is a cornerstone of organic synthesis. Several strategies can be employed:

Acyl Chloride Method: This is one of the most common and efficient methods. 2,5-dichlorobenzoic acid is first converted to its more reactive acyl chloride derivative, 2,5-dichlorobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The resulting acyl chloride is then reacted with 3-aminopyridine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Carboxylic Acid and Coupling Reagents: Direct coupling of 2,5-dichlorobenzoic acid with 3-aminopyridine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. ucl.ac.ukarkat-usa.org Other modern reagents include HATU and T3P. ucl.ac.uk

Catalytic Amidation: Newer methods focus on the catalytic formation of amide bonds to improve atom economy and reduce waste. sigmaaldrich.com These can involve transition metal catalysts or organocatalysts that facilitate the direct reaction between carboxylic acids and amines under milder conditions. numberanalytics.com

Halogenation and Pyridine Ring Functionalization Approaches

The synthesis of the precursors themselves involves specific functionalization strategies:

Benzene (B151609) Ring Halogenation: 2,5-dichlorobenzoic acid can be prepared from simpler starting materials like p-dichlorobenzene. One method involves the reaction of p-dichlorobenzene with phosgene (B1210022) to form 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to the carboxylic acid. chemicalbook.com

Pyridine Ring Functionalization: 3-aminopyridine is a readily available starting material. However, the synthesis of substituted aminopyridines can be challenging. Direct amination of pyridine is often difficult, so syntheses often start with a pre-functionalized pyridine ring. Reductive amination and other N-alkylation protocols can be problematic for certain aminopyridines due to the basicity of the ring nitrogen. nih.gov Sequential protection, functionalization (e.g., lithiation followed by halogenation), and deprotection/amination steps are often required to synthesize more complex analogues. nih.gov

Common Precursors and Starting Materials

The primary building blocks for the synthesis of this compound are:

| Precursor/Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Provides the dichlorinated benzoyl moiety. ontosight.aisigmaaldrich.com |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | Provides the pyridin-3-yl amine moiety. researchgate.net |

| 2,5-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | Activated form of the carboxylic acid for N-acylation. chemicalbook.com |

| Thionyl chloride | SOCl₂ | 118.97 | Reagent for converting carboxylic acid to acyl chloride. ucl.ac.uk |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base used to scavenge acid byproducts in acylation reactions. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | Coupling agent for direct amide bond formation. ucl.ac.uk |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. Key parameters include the choice of solvent, temperature, catalyst, and stoichiometry of reagents.

For the synthesis of N-aryl amides, various factors can influence the outcome. For instance, in a study on Fe-mediated transamidation, reaction temperature was a critical factor; changing the temperature from 60 °C to either 80 °C or 40 °C resulted in a reduced yield of the N-aryl amide product. rsc.org The choice and amount of reagents, such as the base and coupling agent, also significantly impact the reaction's success. nih.gov

Below is a hypothetical optimization table based on common findings in amide synthesis literature.

| Entry | Coupling Method | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SOCl₂/Acyl Chloride | DCM | Pyridine (1.2) | 0 to RT | 4 | 85 |

| 2 | SOCl₂/Acyl Chloride | Toluene | TEA (1.2) | RT | 6 | 78 |

| 3 | EDC/HOBt | DMF | DIPEA (1.5) | RT | 12 | 92 |

| 4 | EDC/HOBt | DCM | DIPEA (1.5) | RT | 18 | 65 |

| 5 | T3P | Ethyl Acetate | Pyridine (2.0) | 50 | 8 | 90 |

This table is illustrative and represents typical trends in amide synthesis optimization.

Green Chemistry Approaches in this compound Synthesis

Traditional amide synthesis methods often generate significant chemical waste from stoichiometric activating agents and use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Green chemistry principles aim to mitigate this environmental impact. numberanalytics.com

Catalytic Methods: The development of catalytic direct amidation is a key area of green chemistry. sigmaaldrich.com This avoids the need for stoichiometric coupling reagents, thereby improving atom economy. numberanalytics.com Catalysts can be based on transition metals, boron, or enzymes. sigmaaldrich.comnumberanalytics.com

Alternative Solvents: Replacing hazardous solvents with greener alternatives is another important strategy. For example, cyclopentyl methyl ether has been used as a green solvent for enzymatic amide synthesis. nih.gov Solvent-free, or solid-state, reactions represent an even more environmentally friendly approach, sometimes utilizing microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Biocatalysis: Enzymes, such as lipases, can catalyze the formation of amides under mild conditions with high selectivity. nih.gov Biocatalysis offers a highly sustainable route for amide synthesis, often proceeding in environmentally benign solvents and producing minimal waste. numberanalytics.comnih.gov

Waste Reduction: The ideal green synthesis starts from readily available, non-hazardous materials and proceeds with high efficiency, minimizing the formation of byproducts. numberanalytics.com For example, catalytic methods that generate only water as a byproduct are highly desirable.

Analytical Techniques for Structural Elucidation of Synthetic Products

After synthesis, the structure and purity of this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons on both the dichlorinated benzene ring and the pyridine ring, as well as a characteristic broad signal for the amide N-H proton.

¹³C NMR: Shows the number and type of carbon atoms. The spectrum would display signals for the carbonyl carbon of the amide, as well as the aromatic carbons of both rings. For a similar compound, N-pyridin-3-yl-benzenesulfonamide, ¹³C NMR peaks were observed at 145.23, 141.66, 124.02, 127.51, 129.41, and 139.12 ppm, corresponding to the carbons of the pyridine and benzene rings. researchgate.net

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the target compound.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorptions for an amide include a strong C=O stretching band (typically around 1650 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).

Melting Point Analysis: A sharp and specific melting point range indicates a high degree of purity for the crystalline solid product. For example, the precursor 2,5-dichlorobenzoic acid has a reported melting point of 152-156 °C. sigmaaldrich.com

The combination of these techniques provides conclusive evidence for the successful synthesis and purification of this compound.

Structure Activity Relationship Sar Investigations of 2,5 Dichloro N Pyridin 3 Yl Benzamide Derivatives

Impact of Halogen Substitution Patterns on Benzamide (B126) Core

The nature and position of halogen substituents on the benzamide core of N-(pyridin-3-yl)benzamide derivatives play a crucial role in their herbicidal efficacy. The 2,5-dichloro substitution pattern is a common feature in many active compounds. Alterations to this pattern can significantly modulate the inhibitory activity against ACCase.

Research on analogous benzamide structures indicates that both the electronic and steric properties of the halogen substituents are important. For instance, in a series of N-(arylmethoxy)-2-chloronicotinamides, the presence of chlorine atoms on the benzyl (B1604629) ring was found to be critical for herbicidal activity. sci-hub.box Specifically, compounds with a 3,4-dichloro substitution on the benzyl ring exhibited potent activity against certain plant species. sci-hub.box

The following table illustrates the effect of varying halogen substitutions on the herbicidal activity of a related series of benzamide derivatives against Lemna paucicostata (duckweed).

| Compound | R1 | R2 | IC50 (µM) |

| 1 | H | H | >100 |

| 2 | 4-Cl | H | 25.3 |

| 3 | 3-Cl | H | 15.1 |

| 4 | 2-Cl | H | 35.8 |

| 5 | 3,4-diCl | - | 7.8 |

| 6 | 2,4-diCl | - | 18.2 |

| 7 | 2,6-diCl | - | 45.6 |

Data adapted from a study on N-(arylmethoxy)-2-chloronicotinamides. sci-hub.box

The data suggests that the position and number of chlorine atoms significantly influence the inhibitory concentration. A disubstitution at the 3 and 4 positions resulted in the most potent compound in this particular series. sci-hub.box This highlights the sensitivity of the target enzyme's binding pocket to the specific electronic and steric profile of the benzamide core.

Influence of Pyridine (B92270) Nitrogen Position and Substituents

The position of the nitrogen atom within the pyridine ring and the presence of any substituents on this ring are key determinants of the biological activity of pyridylbenzamides. The 3-pyridyl isomer, as in 2,5-dichloro-N-(pyridin-3-yl)benzamide, is often found to be optimal for certain biological targets.

A study on Schiff's bases containing a pyridine moiety demonstrated that the position of the pyridyl nitrogen has a marked effect on antibacterial activity. nih.gov In this research, the 3-pyridyl derivative showed more effective inhibition against E. coli, whereas the 4-pyridyl analogue was more potent against S. aureus. nih.gov This suggests that the nitrogen's location influences the molecule's interaction with different biological targets. nih.gov

Furthermore, in the context of herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives, substitutions on the pyridine ring were explored to optimize activity. nih.gov The introduction of various functional groups can alter the electronic properties and steric bulk of the pyridine moiety, thereby affecting its binding affinity to the target enzyme.

The table below shows the impact of the pyridine nitrogen position on the antibacterial activity of a related Schiff's base.

| Compound | Pyridine Nitrogen Position | Target Organism | Activity |

| 3Py | 3 | E. coli | More effective |

| 3Py | 3 | S. aureus | Less effective |

| 4Py | 4 | E. coli | Less effective |

| 4Py | 4 | S. aureus | More effective |

Data adapted from a study on Schiff's bases containing a pyridine moiety. nih.gov

Modifications at the Amide Linker and their Stereochemical Implications

The amide linker connecting the benzoyl and pyridinyl moieties is a critical component for maintaining the structural integrity and biological activity of the molecule. Modifications to this linker, such as replacement with a sulfonamide or a methylene (B1212753) unit, have been shown to be detrimental to the activity in related benzamide series. researchgate.net

The planarity and rigidity conferred by the amide bond are often essential for proper orientation within the enzyme's active site. The introduction of more flexible or sterically demanding linkers can disrupt this optimal binding. Stereochemical considerations also come into play, as the three-dimensional arrangement of the molecule is paramount for effective interaction with the target.

In a study of piperidyl benzamides, various modifications to the amide linkage were investigated. The results, summarized in the table below, indicate that the amide bond is crucial for potency.

| Compound | Linker Modification | Activity |

| 8 | Amide (template) | Potent |

| 16 | Sulfonamide | Not tolerated |

| 20 | Methylene | Not tolerated |

Data adapted from a study on piperidyl benzamides. researchgate.net

These findings underscore the importance of the amide linker's structural and electronic properties in this class of compounds.

Role of Aromatic Ring Substituents on Molecular Interactions

Substituents on both the benzamide and pyridine rings significantly influence the molecule's non-covalent interactions with its biological target. These interactions can include hydrogen bonds, van der Waals forces, and pi-stacking interactions.

Electron-withdrawing and electron-donating groups on the aromatic rings can alter the electron density distribution of the entire molecule, thereby affecting its binding affinity. For instance, studies on other aromatic compounds have shown that electron-withdrawing groups can enhance polar-π interactions, leading to stronger binding. vu.nl The interplay of steric and electronic effects of these substituents is a key aspect of the SAR.

The nature of these interactions is complex and depends on the specific amino acid residues in the binding pocket of the target enzyme. Aromatic rings are known to form favorable interactions with many polar groups in biological systems. vu.nl

Comparative SAR Studies with Related Pyridylbenzamide Chemotypes

To better understand the SAR of this compound, it is useful to compare it with related chemotypes, such as pyridylsulfonamides and other benzamide derivatives. These comparisons can reveal which structural features are essential for a particular biological activity and which can be modified to improve properties like potency and selectivity.

For example, a quantitative structure-activity relationship (QSAR) study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields all play a role in their biological activity. nih.gov This suggests that similar factors are likely to be important for pyridylbenzamides.

By examining the SAR of a diverse range of related compounds, researchers can build a more comprehensive model of the pharmacophore required for potent ACCase inhibition. This knowledge can then be used to design novel derivatives with improved herbicidal properties.

Molecular Mechanism of Action Studies

Identification of Putative Molecular Targets

The identification of molecular targets is a critical first step in elucidating the mechanism of action of a compound. For 2,5-dichloro-N-(pyridin-3-yl)benzamide, while direct experimental evidence is not available, analysis of its structural motifs and data from related compounds suggest potential interactions with several classes of proteins.

Enzyme Inhibition Pathways (e.g., Kinases, Phosphodiesterases)

The N-(pyridin-3-yl)benzamide scaffold is a key structural feature of a number of biologically active molecules, including potent enzyme inhibitors. Research into derivatives of N-(pyridin-3-yl)benzamide has revealed their potential to target protein kinases, which are crucial regulators of cellular processes.

A notable example is a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives that have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). acs.orgnih.gov CDK7 is a key component of the transcription machinery and cell cycle regulation, making it a target for certain diseases. acs.orgnih.gov A representative compound from this series, designated as B2, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 4 nM against CDK7 and exhibited high selectivity over other cyclin-dependent kinases. nih.gov This suggests that the N-(pyridin-3-yl)benzamide core structure can be effectively utilized in the design of highly potent and selective kinase inhibitors.

While these findings are for more complex derivatives, they highlight a potential avenue of investigation for this compound. The electronic properties conferred by the dichloro-substitution on the benzamide (B126) ring could influence its binding affinity and selectivity for various kinase targets.

In silico molecular docking studies on other chlorinated benzamide derivatives have also suggested potential inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are targets for antidiabetic agents. nih.govtandfonline.com These computational predictions, while not experimental proof, further support the potential of this chemical class to interact with enzymatic targets. nih.govtandfonline.com

Table 1: Inhibitory Activity of a Structurally Related N-(pyridin-3-yl)benzamide Derivative

| Compound | Target | IC₅₀ | Selectivity | Reference |

| B2 (A derivative of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide) | CDK7 | 4 nM | High selectivity over other CDKs | nih.gov |

This table presents data for a structurally related compound to illustrate the potential activity of the N-(pyridin-3-yl)benzamide scaffold.

Receptor Modulation and Binding Specificity

As of the current available literature, there are no specific studies that have investigated the interaction of this compound with any specific receptors. The benzamide functional group is present in a wide range of pharmacologically active compounds that target various receptors; however, without direct experimental data, any potential receptor modulation by this specific compound remains speculative.

Ion Channel Modulation (e.g., KCNQ2/Q3 channels)

Currently, there is no available research data to suggest that this compound acts as a modulator of ion channels, including KCNQ2/Q3 channels. While other benzamide derivatives have been identified as ion channel modulators, the specific structural features of this compound have not been evaluated in this context.

Ligand-Target Interaction Analysis

A detailed ligand-target interaction analysis for this compound is not possible without the definitive identification of its molecular target(s) through experimental studies. However, based on the kinase inhibitory activity of structurally related compounds, a hypothetical interaction model can be proposed.

Binding Site Characterization

For the related N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives that inhibit CDK7, it is presumed that they occupy the ATP-binding pocket of the kinase. acs.orgnih.gov This is a common mechanism for kinase inhibitors, where they compete with the endogenous ligand ATP, thereby preventing the phosphorylation of substrate proteins. The precise characterization of the binding site for this compound would require experimental techniques such as X-ray crystallography of the compound in complex with its target protein.

Molecular Recognition Features

The molecular recognition features of a ligand are the specific chemical properties that govern its interaction with a biological target. For a compound like this compound, these would likely include:

Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for interacting with amino acid residues in a protein's binding pocket. The nitrogen atom of the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The dichlorinated phenyl ring and the pyridine ring are hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding site.

Aromatic Interactions: The aromatic rings can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's binding pocket.

In the case of the CDK7 inhibiting N-(pyridin-3-yl)benzamide derivatives, these types of interactions are crucial for their high affinity and selectivity. acs.orgnih.gov Similar interactions would be expected to play a role in the binding of this compound to its putative molecular target(s).

Information regarding the molecular mechanism of action, downstream signaling pathways, and phenotypic screening of this compound is not available in the reviewed scientific literature.

Extensive searches of scientific databases and research articles did not yield specific studies on the biological activities of this compound. While research exists for other benzamide and pyridine-containing compounds, the specific molecular interactions and cellular effects of this particular chemical entity have not been publicly documented.

Therefore, the requested article detailing the molecular mechanism of action, downstream signaling pathway elucidation, and phenotypic screening strategies for this compound cannot be generated at this time due to a lack of available data.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies of 2,5-dichloro-N-(pyridin-3-yl)benzamide with Proposed Targets

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve identifying a potential biological target, such as a protein or enzyme, and using computational algorithms to predict how the compound might bind to it.

Binding Affinity Predictions and Pose Analysis

This step would calculate the binding energy, indicating the strength of the interaction between this compound and its target. The analysis would also determine the most likely binding conformation, or "pose," of the compound within the target's active site.

Characterization of Key Interacting Residues and Hydrogen Bonding Networks

Further analysis of the docking results would identify the specific amino acid residues in the target protein that interact with this compound. This would include identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Descriptor Selection and Model Development

To build a QSAR model for analogues of this compound, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to develop a model that relates these descriptors to the observed biological activity.

Predictive Capabilities for Novel this compound Analogues

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide a detailed view of the movement of atoms and molecules over time. A simulation of this compound, both alone in solution and in complex with a target, would reveal its conformational flexibility and the stability of its binding interactions.

While the specific data for this compound is not available, the principles outlined above represent the standard computational approaches that would be employed to investigate its chemical and biological properties. Future research may provide the specific data necessary for a detailed analysis of this compound.

In Silico Prediction of Compound Properties Relevant to Biological Systems (e.g., TPSA, LogP, Rotatable Bonds)

In the realm of computational chemistry, in silico models serve as powerful tools for the preliminary assessment of a compound's potential pharmacokinetic profile. These predictive models allow for the calculation of key physicochemical properties that are instrumental in determining a molecule's behavior within a biological system. For the compound this compound, several of these crucial descriptors have been calculated to forecast its drug-like characteristics. These properties include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds.

These descriptors are foundational in early-stage drug discovery, offering insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) properties. By evaluating these parameters, researchers can prioritize candidates with a higher probability of possessing favorable pharmacokinetics, thereby streamlining the drug development process.

Predicted Physicochemical Properties of this compound

The following table summarizes the computationally predicted values for key physicochemical properties of this compound.

| Property | Predicted Value | Relevance in Biological Systems |

| Topological Polar Surface Area (TPSA) | 42.16 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 3.48 | Indicates the lipophilicity and solubility of the compound. |

| Number of Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms. It is a critical parameter in predicting the transport properties of a drug, particularly its ability to permeate cell membranes. A lower TPSA value, generally under 140 Ų, is often associated with good cell membrane permeability and, consequently, favorable oral bioavailability. The predicted TPSA for this compound is 42.16 Ų, a value that suggests the compound is likely to have good membrane permeability and potential for oral absorption.

LogP (Octanol/Water Partition Coefficient)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a compound's lipophilicity or hydrophobicity. This property significantly influences a drug's solubility, absorption, distribution throughout the body, and its interaction with biological targets. An optimal LogP value is typically sought, as excessively high values can lead to poor aqueous solubility and increased metabolic clearance, while very low values may hinder the molecule's ability to cross lipid membranes. The calculated LogP for this compound is 3.48, which falls within a range often considered favorable for drug candidates, indicating a balance between solubility and membrane permeability.

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that connects two non-hydrogen atoms. A lower number of rotatable bonds (typically considered to be 10 or fewer) is generally associated with better oral bioavailability. This is because a more rigid molecule has a lower entropic penalty to pay upon binding to its target. With two rotatable bonds, this compound is predicted to have a low degree of conformational flexibility, which is a favorable characteristic for a potential drug candidate.

Preclinical Biological Activity Profiles: Mechanistic Insights from in Vitro and Select in Vivo Models

In Vitro Enzyme Inhibition Assays and Half-maximal Inhibitory Concentrations (IC50)

There is no publicly available information detailing the half-maximal inhibitory concentrations (IC50) of 2,5-dichloro-N-(pyridin-3-yl)benzamide against any specific enzymes.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell Proliferation Inhibition in Specific Cell Lines (e.g., Cancer Cell Lines)

No studies have been published that report the effects of this compound on cell proliferation in any cancer cell lines.

Antimicrobial Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli)

Data on the antimicrobial activity of this compound against Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, or any other pathogens are not found in the reviewed literature.

Neuroprotective Effects in Cellular Models

There is no available research on the potential neuroprotective effects of this compound in any cellular models.

Mechanistic In Vivo Studies (e.g., Receptor Occupancy, Enzyme Activity Modulation in Tissues)

Proof-of-Concept Studies in Rodent Models for Specific Biological Pathways

No in vivo studies in rodent models or any other animal models have been reported to establish proof-of-concept for the activity of this compound in any biological pathway.

Due to the absence of research data for this compound, a data table of its biological activities cannot be generated.

Despite a comprehensive search for preclinical data on the chemical compound This compound , no specific information regarding its preclinical biological activity profiles or the evaluation of its target-mediated pharmacodynamic markers was found.

Initial and subsequent targeted searches for "this compound preclinical biological activity," "this compound target-mediated pharmacodynamic markers," "this compound in vitro assays," and "this compound in vivo studies" did not yield any relevant research findings. The search results consistently referred to structurally related but distinct chemical entities.

Consequently, it is not possible to provide an article on the preclinical biological activity and pharmacodynamic markers of this compound based on the currently available public information. The requested sections on mechanistic insights from in vitro and select in vivo models, including the evaluation of target-mediated pharmacodynamic markers and corresponding data tables, cannot be generated without the foundational scientific literature.

Future Directions in 2,5 Dichloro N Pyridin 3 Yl Benzamide Research

Design Strategies for Novel Analogues with Enhanced Selectivity or Potency

The rational design of novel analogues of 2,5-dichloro-N-(pyridin-3-yl)benzamide is a cornerstone of future research, with the primary goals of enhancing biological potency and improving selectivity towards specific molecular targets. A key strategy involves detailed structure-activity relationship (SAR) studies to understand how modifications to the chemical scaffold affect its biological activity.

Future design strategies will likely focus on several key modifications:

Substitution Pattern Analysis: Systematic exploration of different substitution patterns on both the dichlorophenyl and pyridine (B92270) rings will be crucial. The placement of electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule, affecting its binding affinity and selectivity. For instance, studies on similar benzamide-based kinase inhibitors have shown that subtle changes in substituent positioning can lead to significant gains in selectivity.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating cyclic structures or rigid linkers. For example, replacing flexible linkers with more rigid moieties has been a successful strategy in the development of selective kinase inhibitors.

Fragment-Based Growth: Utilizing fragment-based drug discovery (FBDD) approaches, where small molecular fragments that bind to the target are identified and then grown or linked together, can lead to the development of novel and potent analogues. This method allows for a more efficient exploration of chemical space.

These design strategies, guided by iterative cycles of synthesis and biological evaluation, will be instrumental in developing next-generation analogues with superior therapeutic profiles.

Exploration of Alternative Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to modulate a compound's potency, selectivity, pharmacokinetics, and toxicity. nih.gov Future research on this compound will heavily rely on the exploration of bioisosteric replacements for its key structural motifs.

Key areas for bioisosteric exploration include:

Pyridine Ring Analogues: The pyridine ring is a common hydrogen bond acceptor in drug-target interactions. annualreviews.org Replacing it with other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or even bicyclic systems, could lead to improved binding interactions or altered pharmacokinetic properties. nih.gov For example, the replacement of a benzene (B151609) ring with a pyridine moiety has been shown to improve water solubility and the ability to form hydrogen bonds. nih.gov

Dichlorophenyl Moiety Replacements: The dichlorophenyl group contributes to the lipophilicity and binding of the molecule. Bioisosteric replacements could include other halogenated phenyl rings, or heterocycles that mimic its size and electronic properties. This can be a strategy to mitigate potential metabolic liabilities associated with halogenated aromatics.

Amide Bond Mimetics: The amide bond is susceptible to enzymatic cleavage. Replacing it with more stable bioisosteres such as triazoles, oxadiazoles, or fluoroalkenes can enhance the metabolic stability and bioavailability of the resulting compounds. nih.gov

A systematic investigation of these bioisosteric replacements will be crucial for optimizing the drug-like properties of this compound analogues.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a more comprehensive understanding of the mechanism of action of this compound and its analogues, future research will need to integrate data from various "omics" technologies. This systems biology approach can reveal not only the primary target but also the broader cellular pathways and networks affected by the compound.

Key multi-omics approaches include:

Chemoproteomics: This technique can be used to identify the direct protein targets of a compound from a complex cellular lysate. nih.govnih.gov By immobilizing an analogue of this compound on a solid support, researchers can pull down its binding partners and identify them using mass spectrometry. acs.org This is crucial for target deconvolution and understanding polypharmacology. researchgate.net

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles upon treatment with the compound can provide a global view of the cellular response. gmo-qpcr-analysis.infomdpi.com This can help to identify downstream signaling pathways and potential biomarkers of drug activity or resistance. harvard.edu

Integrated Analysis: The true power of multi-omics lies in the integration of different datasets. nih.govnih.gov For example, combining chemoproteomics data with phosphoproteomics can reveal how the engagement of a target kinase by the compound translates into changes in cellular signaling.

By adopting a multi-omics perspective, researchers can move beyond a single-target view and gain a more holistic understanding of the biological effects of this compound, which is essential for predicting both efficacy and potential side effects.

Development of Advanced In Vitro Assay Systems for High-Throughput Screening

The discovery of novel and improved analogues of this compound will be greatly accelerated by the development and implementation of advanced in vitro assay systems for high-throughput screening (HTS). researchgate.net These assays need to be robust, scalable, and provide biologically relevant information.

Future directions in assay development include:

Target-Based Assays: For known targets, such as specific kinases, biochemical assays that measure enzymatic activity in a high-throughput format are essential. promega.comeurofinsdiscovery.com Luminescence-based ADP detection platforms, for example, offer a universal method for screening large compound libraries against various kinases. promega.com

Cell-Based Assays: To assess compound activity in a more physiologically relevant context, cell-based assays are crucial. reactionbiology.com High-content imaging and reporter gene assays can provide readouts on cellular processes such as proliferation, apoptosis, and specific signaling pathway modulation.

Cellular Thermal Shift Assays (CETSA): CETSA is a powerful biophysical method to confirm target engagement in intact cells. annualreviews.orgspringernature.com The development of high-throughput CETSA formats will enable the screening of compound libraries for their ability to bind to the target protein in its native cellular environment. nih.govnih.gov

The implementation of a diverse and robust panel of in vitro assays will be critical for the efficient identification and optimization of lead compounds.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application will be instrumental in the future development of this compound analogues. nih.govnih.govsciencescholar.us

Key applications of AI and ML include:

Predictive Modeling: Machine learning models can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the rapid in silico screening of large chemical libraries. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models can help prioritize which novel analogues to synthesize. cas.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models can be trained on the structural features of known active compounds to generate novel scaffolds that are likely to be active.

ADMET Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI-powered platforms can predict these properties with increasing accuracy, helping to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery process. oup.comstanford.eduaurigeneservices.com

Reaction Optimization: Machine learning algorithms can be used to optimize chemical synthesis routes, accelerating the production of novel analogues for biological testing. ucla.edu

By integrating AI and machine learning into the drug discovery workflow, researchers can significantly reduce the time and cost associated with developing new therapeutic agents based on the this compound scaffold. mdpi.comajrconline.orgacs.org

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(pyridin-3-yl)benzamide, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves condensation of 2,5-dichlorobenzoyl chloride with 3-aminopyridine under reflux in anhydrous dichloromethane or THF. Key steps include:

- Nucleophilic acyl substitution : Pyridine acts as a base to deprotonate the amine, facilitating attack on the carbonyl carbon of the acyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.

Q. Optimization strategies :

- Use Schlenk-line techniques to exclude moisture, improving yield by 15–20% .

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or in situ IR spectroscopy (disappearance of acyl chloride C=O stretch at ~1800 cm⁻¹) .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Answer: A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.5 ppm (pyridine ring) and δ 7.2–7.6 ppm (benzamide ring). The NH proton is typically observed as a singlet at δ 10.5–11.0 ppm .

- ¹³C NMR : Carbonyl carbon (C=O) resonates at ~165 ppm .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 281.0 (calculated for C₁₂H₈Cl₂N₂O).

- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .

Q. What are the key physicochemical properties of this compound relevant to formulation in biological assays?

Answer:

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 281.11 g/mol | |

| LogP (lipophilicity) | Calculated: 3.2 (±0.3) | |

| Solubility (H₂O) | <0.1 mg/mL; use DMSO for stock solutions | |

| Melting point | 348–352 K (experimental) |

Formulation note : For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Crystal growth : Use slow evaporation of chloroform/ethanol (1:1) at 277 K to obtain block-shaped crystals .

- Data collection : Employ a Rigaku diffractometer (Mo Kα radiation, λ = 0.71073 Å) with ω-scans.

- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Key parameters:

- R1 < 0.05 for I > 2σ(I)

- Hydrogen bonding: N–H···N interactions (2.95–3.10 Å) stabilize dimer formation .

Example application : Resolving torsional angles between pyridine and benzamide rings (typically 35–40°), critical for understanding π-π stacking in target binding .

Q. What computational methods are effective in predicting the binding affinity of this compound to kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina with AMBER force fields.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Validation : Compare with SPR data (KD < 10 μM) or ITC (ΔH ~ -15 kcal/mol) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

Answer: Case study : Discrepancies in IC₅₀ values (e.g., 5 μM in kinase inhibition vs. 50 μM in cell viability assays):

- Troubleshooting steps :

Statistical rigor : Apply Grubbs’ test to identify outliers and repeat assays in triplicate (p < 0.01) .

Q. What strategies enhance the enantiomeric purity of chiral analogs during synthetic modification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.